chemical structure and properties of 1H-1,2,3-Triazole, 4-methyl-1-phenyl-
chemical structure and properties of 1H-1,2,3-Triazole, 4-methyl-1-phenyl-
Introduction: The Versatility of a Core Triazole Scaffold
The 1,2,3-triazole ring system has emerged as a cornerstone in modern medicinal chemistry, materials science, and chemical biology. Its remarkable stability, unique electronic properties, and capacity for forming strong hydrogen bonds have made it a privileged scaffold in the design of novel functional molecules.[1][2] Among the vast library of triazole derivatives, 1-methyl-4-phenyl-1H-1,2,3-triazole stands out as a fundamental building block, offering a versatile platform for further chemical exploration. This technical guide provides an in-depth analysis of its chemical structure, physicochemical properties, synthesis, reactivity, and diverse applications, with a particular focus on its utility for researchers, scientists, and drug development professionals.
Chemical Structure and Physicochemical Properties
1-methyl-4-phenyl-1H-1,2,3-triazole is an aromatic heterocyclic compound characterized by a five-membered ring containing three contiguous nitrogen atoms, with a methyl group attached to the N1 position and a phenyl group at the C4 position. This substitution pattern is readily and regioselectively achieved through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[3][4]
The planarity of the triazole ring and the appended phenyl group allows for significant π-π stacking interactions, influencing its solid-state packing and interaction with biological macromolecules. The nitrogen atoms in the triazole ring act as hydrogen bond acceptors, a key feature in its application as a pharmacophore.[1]
Core Structure of 1-methyl-4-phenyl-1H-1,2,3-triazole
Caption: Chemical structure of 1-methyl-4-phenyl-1H-1,2,3-triazole.
Table 1: Physicochemical Properties of 1-methyl-4-phenyl-1H-1,2,3-triazole
| Property | Value | Source |
| Molecular Formula | C₉H₉N₃ | [5] |
| Molecular Weight | 159.19 g/mol | [5] |
| Monoisotopic Mass | 159.079647300 Da | [5] |
| Melting Point | 141-142 °C (for the closely related 1-phenethyl-4-phenyl derivative) | [6] |
| XLogP3 | 1.4 | [5] |
| Hydrogen Bond Donors | 0 | [5] |
| Hydrogen Bond Acceptors | 3 | [5] |
| Rotatable Bond Count | 1 | [5] |
| Topological Polar Surface Area | 30.7 Ų | [5] |
| CAS Number | 15965-36-3 | [5] |
Synthesis of 1-methyl-4-phenyl-1H-1,2,3-triazole
The most efficient and widely adopted method for the synthesis of 1,4-disubstituted 1,2,3-triazoles, including the title compound, is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is highly regioselective, proceeding under mild conditions with high yields and tolerance for a wide range of functional groups.[3][4]
A detailed, field-proven protocol involves a one-pot, two-step reaction where methyl azide is generated in situ from methyl iodide and sodium azide, followed by the copper-catalyzed cycloaddition with phenylacetylene.[7]
Experimental Protocol: One-Pot Synthesis of 1-methyl-4-phenyl-1H-1,2,3-triazole [7]
Step 1: In Situ Generation of Methyl Azide
-
In a round-bottom flask, dissolve sodium azide (NaN₃, 1.43 g, 22 mmol, 1.0 equiv) in dimethyl sulfoxide (DMSO, 30 mL).
-
To this solution, add methyl iodide (MeI, 1.4 mL, 22 mmol, 1.0 equiv).
-
Stir the resulting solution at room temperature for 5 hours.
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition
-
To the reaction mixture containing the in situ generated methyl azide, add water (H₂O, 14 mL).
-
Sequentially add phenylacetylene (2.4 mL, 22 mmol, 1.0 equiv), sodium ascorbate (476 mg, 2.4 mmol, 0.12 equiv), copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 70 mg, 0.28 mmol, 0.013 equiv), and 2,6-lutidine (2.6 mL, 22 mmol, 1.0 equiv).
-
Stir the resulting mixture vigorously at room temperature for 24 hours.
-
Upon completion, add water (25 mL) to the reaction mixture and continue stirring for an additional 30 minutes to precipitate the product.
-
Collect the white solid product by filtration, wash with water, and dry under vacuum. This procedure typically yields the product in a highly pure form.[7]
Causality Behind Experimental Choices:
-
In situ generation of methyl azide: Methyl azide is a low-boiling, potentially explosive compound. Generating it in the reaction mixture and using it immediately avoids its isolation and handling, significantly improving the safety of the procedure.
-
DMSO/Water solvent system: DMSO is an excellent solvent for sodium azide and the organic reactants, while the addition of water facilitates the dissolution of the copper catalyst and sodium ascorbate.
-
Sodium ascorbate: This acts as a reducing agent to generate the active Cu(I) catalyst from the Cu(II) precursor (CuSO₄). This in situ generation of the catalyst is a common and effective strategy in CuAAC reactions.
-
2,6-Lutidine: This hindered base is added to neutralize any acidic byproducts that may form during the reaction, maintaining an optimal pH for the catalytic cycle.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for 1-methyl-4-phenyl-1H-1,2,3-triazole.
Spectroscopic Characterization
The structural elucidation of 1-methyl-4-phenyl-1H-1,2,3-triazole relies on a combination of spectroscopic techniques. Below is a summary of expected and reported spectral data.
Table 2: Spectroscopic Data for 1-methyl-4-phenyl-1H-1,2,3-triazole and Related Compounds
| Technique | Data and Interpretation | Source |
| ¹H NMR | For the closely related 1-phenethyl-4-phenyl-1H-1,2,3-triazole in CDCl₃ (400 MHz): δ 7.76 (d, J = 7.0 Hz, 2H, ortho-H of phenyl), 7.46 (s, 1H, triazole C5-H), 7.41 (t, J = 7.0 Hz, 2H, meta-H of phenyl), 7.28-7.34 (m, 4H), 7.14 (d, J = 6.6 Hz, 2H), 4.64 (t, J = 7.2 Hz, 2H, N-CH₂), 3.26 (t, J = 7.2 Hz, 2H, Ph-CH₂). For 1-methyl-4-phenyl-1H-1,2,3-triazole, a singlet for the N-CH₃ group is expected around 4.0 ppm. | [6] |
| ¹³C NMR | For the closely related 1-phenethyl-4-phenyl-1H-1,2,3-triazole in CDCl₃ (100.6 MHz): δ 147.5, 137.1, 130.7, 128.91, 128.87, 128.8, 128.1, 127.2, 125.7, 120.0, 51.8 (N-CH₂), 36.9 (Ph-CH₂). A ¹³C NMR spectrum is available on SpectraBase for 1-methyl-4-phenyl-1,2,4-triazole, a constitutional isomer. | [6][8] |
| Mass Spec. | For 1-phenethyl-4-phenyl-1H-1,2,3-triazole (EI): m/z (%) 249.13 (M⁺, 100). A GC-MS spectrum for 1-methyl-4-phenyl-1H-1,2,3-triazole is available on PubChem. Predicted [M+H]⁺: 160.08693. | [5][6][9] |
| Infrared (IR) | For the related 2-nitro-1,3-bis(4,4′-diphenyl)-1,2,3-triazolyl-2-azapropane, characteristic peaks are observed at 3131, 3105, 3049, 3017 cm⁻¹ (aromatic C-H stretch) and 1578, 1484, 1461, 1424 cm⁻¹ (C=C and C=N stretching). Similar absorbances are expected for the title compound. | [10] |
Chemical Reactivity
The 1,2,3-triazole ring is exceptionally stable to a wide range of chemical conditions, including acidic and basic hydrolysis, oxidation, and reduction. This inertness is a key attribute for its use as a stable linker in drug discovery and materials science.[11] However, the ring system and its substituents can undergo specific chemical transformations.
-
N-Alkylation: The N3 position of the triazole ring can be alkylated, for example, with methyl iodide, to form the corresponding triazolium salt. This salt is a precursor to N-heterocyclic carbenes, which are valuable ligands in organometallic chemistry.[7]
-
Electrophilic Substitution on the Phenyl Ring: The phenyl group at the C4 position can undergo typical electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. The directing effects of the triazole ring will influence the regioselectivity of these substitutions.
-
Metal Coordination: The nitrogen atoms of the triazole ring can act as ligands for a variety of transition metals, forming stable coordination complexes. This property is extensively utilized in the development of catalysts and functional materials.[3][7]
Applications of 1-methyl-4-phenyl-1H-1,2,3-triazole
The unique combination of stability, ease of synthesis, and versatile chemical handles makes 1-methyl-4-phenyl-1H-1,2,3-triazole and its derivatives valuable in several scientific domains.
Drug Development and Medicinal Chemistry
The 1,2,3-triazole moiety is a well-established pharmacophore and a bioisostere for amide bonds.[12] The 1-methyl-4-phenyl-1H-1,2,3-triazole scaffold has been incorporated into a variety of biologically active molecules.
-
Anticancer Agents: Derivatives of 1-substituted 4-phenyl-1,2,3-triazoles have been investigated as cytotoxic agents. For instance, ruthenium(II) and osmium(II) arene complexes bearing these ligands have shown significant antiproliferative effects in cancer cell lines, with IC₅₀ values in the low micromolar range.[10] Other studies on thiazole-1,2,3-triazole hybrids have reported potent activity against human glioblastoma cell lines, with IC₅₀ values as low as 3.20 µM.[13]
-
Enzyme Inhibitors: The triazole core is present in numerous enzyme inhibitors. For example, derivatives of 1H-1,2,3-triazoles have been synthesized and shown to be potent inhibitors of α-glucosidases, with IC₅₀ values in the low micromolar range, making them potential candidates for the development of antidiabetic agents.[14] Additionally, 4-phenyl-1H-1,2,3-triazole has been identified as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy, with an IC₅₀ of 60 µM.[15]
-
Antiviral Agents: The 1-methyl-4-phenyl-1H-1,2,3-triazole scaffold has been used to develop potent inhibitors of the influenza virus nucleoprotein (NP), with some derivatives showing IC₅₀ values in the sub-micromolar to low micromolar range against various influenza A strains.[12]
Ligand in Homogeneous Catalysis
The ability of the triazole ring to coordinate with transition metals has led to the use of 1-methyl-4-phenyl-1H-1,2,3-triazole as a ligand in homogeneous catalysis.
-
Luminescent Materials and Photoredox Catalysis: This triazole has been employed as a cyclometalating ligand for the synthesis of cationic iridium(III) complexes. These complexes exhibit tunable redox and emission properties, with high emission quantum yields, making them suitable for applications in organic light-emitting diodes (OLEDs) and as photoredox catalysts.[3][7]
-
Iron-Catalyzed Dehydration Reactions: 1,2,3-triazoles have been shown to be effective ligands in promoting iron(III)-catalyzed propargyl alcohol dehydration to form conjugated enynes, a valuable transformation in organic synthesis.[13]
Agrochemicals
The triazole scaffold is a common feature in many commercially successful fungicides and herbicides. Recently, a derivative of the title compound, 4-methyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole (MPT), has been identified as a highly efficient and irreversible nitrification inhibitor.[16] This compound has the potential to significantly improve nitrogen use efficiency in agriculture, reducing greenhouse gas emissions and nitrate pollution.[16]
Materials Science
The rigid, planar structure and the potential for strong intermolecular interactions make 1,2,3-triazoles attractive building blocks for functional materials. While specific applications for 1-methyl-4-phenyl-1H-1,2,3-triazole in materials science are less documented than in medicinal chemistry, its derivatives are being explored for the creation of polymers, dendrimers, and other supramolecular assemblies due to the reliability of the CuAAC reaction for their synthesis.[12]
Conclusion
1-methyl-4-phenyl-1H-1,2,3-triazole is a molecule of significant scientific interest, underpinned by its straightforward and high-yielding synthesis via "click chemistry". Its inherent stability, coupled with the versatile reactivity of its constituent parts, has established it as a valuable scaffold in a multitude of research areas. For drug development professionals, it offers a reliable platform for the design of novel therapeutics, particularly in the fields of oncology and infectious diseases. For materials scientists and chemists, its utility as a ligand in catalysis and as a building block for functional materials continues to expand. This in-depth guide has provided a comprehensive overview of its chemical properties, synthesis, and applications, underscoring its importance as a core chemical entity for scientific innovation.
References
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